2-Amino-2-(4-fluorooxan-4-yl)aceticacid
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Overview
Description
2-Amino-2-(4-fluorooxan-4-yl)acetic acid is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group and a fluorooxan ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-fluorooxan-4-yl)acetic acid typically involves the reaction of 4-fluorooxan-4-yl derivatives with amino acids under controlled conditions. One common method includes the nucleophilic substitution reaction where the fluorooxan ring is introduced to the amino acid backbone. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The raw materials are sourced in bulk, and the reaction parameters are fine-tuned to maximize the output while minimizing waste .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-fluorooxan-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydroxylamine, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxanone derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
2-Amino-2-(4-fluorooxan-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a precursor for manufacturing pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Amino-2-(4-fluorooxan-4-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The fluorooxan ring plays a crucial role in its binding affinity and specificity, making it a valuable tool for studying molecular interactions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-fluorophenyl)acetic acid: A glycine derivative with similar structural features but different biological activities.
2-Amino-2-(2,4-difluorophenyl)acetic acid: Another derivative with distinct chemical properties and applications.
Uniqueness
2-Amino-2-(4-fluorooxan-4-yl)acetic acid stands out due to its unique fluorooxan ring, which imparts specific chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H12FNO3 |
---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
2-amino-2-(4-fluorooxan-4-yl)acetic acid |
InChI |
InChI=1S/C7H12FNO3/c8-7(5(9)6(10)11)1-3-12-4-2-7/h5H,1-4,9H2,(H,10,11) |
InChI Key |
KORMEHWGBOJDGD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C(C(=O)O)N)F |
Origin of Product |
United States |
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